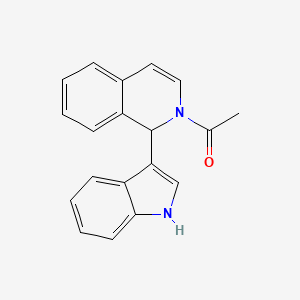
Isoquinoline, 2-acetyl-1,2-dihydro-1-(1H-indol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone is a complex organic compound that features both an indole and an isoquinoline moiety These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with isoquinoline derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The indole and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The indole and isoquinoline rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1-(1H-Indol-3-yl)ethanone: Lacks the isoquinoline moiety, making it less complex.
Isoquinolin-2(1H)-one: Contains the isoquinoline structure but lacks the indole ring.
1-(1H-Indol-3-yl)isoquinoline: Similar structure but different functional groups.
Uniqueness
1-(1-(1H-Indol-3-yl)isoquinolin-2(1H)-yl)ethanone is unique due to the combination of indole and isoquinoline structures in a single molecule. This dual presence enhances its potential for diverse biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
CAS 编号 |
71999-22-9 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC 名称 |
1-[1-(1H-indol-3-yl)-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C19H16N2O/c1-13(22)21-11-10-14-6-2-3-7-15(14)19(21)17-12-20-18-9-5-4-8-16(17)18/h2-12,19-20H,1H3 |
InChI 键 |
YCHXQUZTRTXQKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)
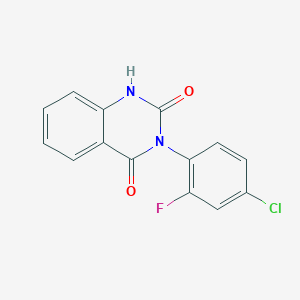
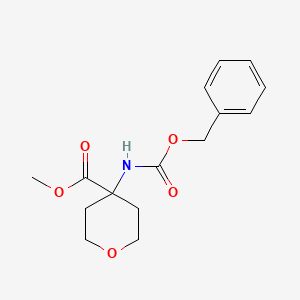
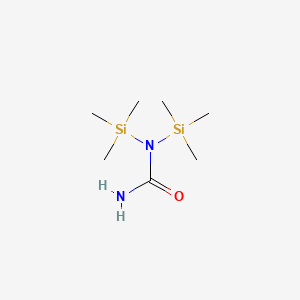
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)
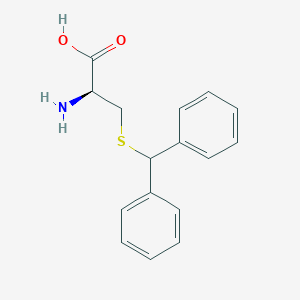



![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)



